molecular formula C10H12N2O2 B13055126 Methyl 5-(1-aminocyclopropyl)picolinate

Methyl 5-(1-aminocyclopropyl)picolinate

Cat. No.: B13055126
M. Wt: 192.21 g/mol
InChI Key: MXONIBKVWKECEJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1-aminocyclopropyl)picolinate typically involves the cyclopropanation of a suitable precursor followed by esterification. One common method includes the reaction of picolinic acid with cyclopropylamine under acidic conditions to form the corresponding amide. This amide is then subjected to esterification using methanol and a suitable catalyst, such as sulfuric acid, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1-aminocyclopropyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(1-aminocyclopropyl)picolinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-(1-aminocyclopropyl)picolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 5-(1-aminocyclopropyl)picolinate can be compared with other picolinic acid derivatives, such as:

    Methyl 5-(1-aminocyclopropyl)nicotinate: Similar structure but with a nicotinic acid backbone.

    Methyl 5-(1-aminocyclopropyl)isonicotinate: Similar structure but with an isonicotinic acid backbone.

    Methyl 5-(1-aminocyclopropyl)pyrazinecarboxylate: Similar structure but with a pyrazinecarboxylic acid backbone.

These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 5-(1-aminocyclopropyl)pyridine-2-carboxylate

InChI

InChI=1S/C10H12N2O2/c1-14-9(13)8-3-2-7(6-12-8)10(11)4-5-10/h2-3,6H,4-5,11H2,1H3

InChI Key

MXONIBKVWKECEJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C2(CC2)N

Origin of Product

United States

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